3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of kinase inhibitors . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl group at the 3-position and an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-tert-butyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable aldehyde or ketone under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazolopyridine derivatives.
Scientific Research Applications
3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). The compound binds to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
3-tert-Butyl-1H-pyrazolo[3,4-d]pyrimidin-5-amine: Another heterocyclic compound with a similar structure but different ring fusion pattern.
Uniqueness
3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl group at the 3-position enhances its stability and lipophilicity, making it a valuable scaffold for drug development .
Biological Activity
3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16N4
- Molecular Weight : 204.27 g/mol
- CAS Number : 1368167-04-7
The primary mechanism of action for this compound involves its interaction with tropomyosin receptor kinases (TRKs). By binding to the kinase domain of TRKs, the compound inhibits their phosphorylation and activation of downstream signaling pathways, which is crucial for cancer cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated for its efficacy against various cancer cell lines, including:
- Colorectal Cancer
- Non-Small Cell Lung Cancer
- Glioblastoma
In vitro studies have shown that the compound effectively suppresses the growth of rapidly dividing cancer cells compared to slower-growing normal cells .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies have highlighted its potential against several viruses, including:
- Herpes Simplex Virus (HSV)
- Hepatitis A Virus (HAV)
For instance, derivatives of pyrazolo[3,4-b]pyridine were found to exhibit antiviral activity against HSV with significant reductions in viral titers in infected cell cultures .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
1H-pyrazolo[3,4-b]pyridine | Kinase inhibition | Similar structure; less potent |
3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-5-amine | Kinase inhibition | Different ring fusion pattern |
1H-Pyrazolo[3,4-b]pyridine derivatives | Antiviral and anticancer activities | Broader spectrum of biological activities |
Case Studies
- Inhibition of TRKs : A study demonstrated that this compound effectively inhibited TRK-mediated signaling pathways in colorectal cancer cells, leading to reduced cell viability and induction of apoptosis .
- Antiviral Screening : In another investigation focusing on antiviral efficacy, the compound showed promising results against HSV with an effective concentration (EC50) significantly lower than other tested compounds, indicating its potential as a therapeutic agent against viral infections .
Research Findings Summary
The biological activity of this compound is characterized by:
- Kinase Inhibition : Effective against TRKs linked to cancer progression.
- Antiviral Properties : Demonstrated activity against HSV and HAV.
These findings suggest that this compound may serve as a valuable scaffold for drug development targeting both cancer and viral diseases.
Properties
IUPAC Name |
3-tert-butyl-2H-pyrazolo[3,4-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)8-7-4-6(11)5-12-9(7)14-13-8/h4-5H,11H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBDIRKNXDUVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=C(C=NC2=NN1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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